molecular formula C16H19ClN2.C4H4O4<br>C20H23ClN2O4 B7855451 but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Cat. No.: B7855451
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-UHFFFAOYSA-N
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Description

But-2-enedioic acid (maleic acid) combined with 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine forms chlorpheniramine maleate (CPM), a first-generation alkylamine antihistamine. CPM acts as a histamine H1 receptor antagonist, alleviating allergy symptoms such as rhinitis, urticaria, and conjunctivitis . Its molecular formula is C₁₆H₁₉ClN₂·C₄H₄O₄ (molecular weight: 390.86), featuring a pyridine ring, a 4-chlorophenyl group, and a dimethylaminoethyl side chain. The maleate salt enhances solubility (≥19.543 mg/mL in DMSO) and stability . Key physicochemical properties include pKa values of 4.0 (carboxylic acid) and 9.2 (tertiary amine), with log D values of -2.99 at pH 7, indicating moderate hydrophilicity .

Properties

IUPAC Name

but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Free Base

The free base is synthesized through a nucleophilic substitution reaction between 2-(4-chlorobenzhydryl)pyridine and dimethylamine. Key steps include:

  • Alkylation : 2-(4-Chlorobenzhydryl)pyridine reacts with dimethylamine in the presence of a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–8 hours.

  • Catalysis : Alkali metal carbonates (e.g., potassium carbonate) facilitate deprotonation, enhancing reaction efficiency.

  • Workup : The crude product is extracted using dichloromethane and purified via vacuum distillation or recrystallization from ethanol.

Table 1: Reaction Parameters for Free Base Synthesis

ParameterConditions
SolventDimethylformamide (DMF)
Temperature80–100°C
Reaction Time6–8 hours
CatalystK₂CO₃ (1.2 equiv)
Yield75–85%

Salt Formation with Maleic Acid

The free base is converted to the maleate salt through an acid-base reaction:

  • Stoichiometry : A 1:1 molar ratio of free base to maleic acid ensures complete neutralization.

  • Solvent System : Ethanol-water (3:1 v/v) provides optimal solubility for both components.

  • Crystallization : Slow cooling of the reaction mixture yields crystalline CPM, which is filtered and washed with cold ethanol.

Critical Factors :

  • pH control (maintained at 4.5–5.0) prevents hydrolysis of the maleate moiety.

  • Excess maleic acid reduces yield due to co-crystallization impurities.

Industrial-Scale Production Strategies

Large-scale manufacturing of CPM employs continuous flow reactors to enhance reproducibility and throughput.

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation and homogeneous mixing.

  • Process Parameters :

    • Residence time: 30–45 minutes

    • Temperature: 50–60°C

    • Pressure: 1–2 bar

Advantages :

  • 20–30% higher yield compared to batch processes.

  • Reduced solvent waste through in-line recycling.

Purification Techniques

  • Crystallization : Multi-stage cooling crystallization (from 60°C to 5°C) achieves >99% purity.

  • Chromatography : Preparative HPLC resolves enantiomeric impurities, critical for pharmaceutical-grade CPM.

Table 2: Industrial Purification Protocols

MethodConditionsPurity Achieved
CrystallizationEthanol/water, 3-stage cooling99.2%
Preparative HPLCC18 column, acetonitrile/H₂O (70:30)99.9%

Analytical Characterization

Quality control relies on spectroscopic and chromatographic methods to verify structural integrity and purity.

Spectroscopic Analysis

  • FT-IR : Peaks at 1710 cm⁻¹ (C=O stretch of maleate) and 1590 cm⁻¹ (aromatic C=C) confirm salt formation.

  • ¹H NMR : Signals at δ 2.25 (N,N-dimethyl groups) and δ 7.2–8.5 (aromatic protons) validate the structure.

Chromatographic Purity Assessment

  • HPLC : Retention time of 6.8 minutes (C18 column, 220 nm detection) with ≤0.1% impurity.

Recent Advancements

Recent studies explore enzymatic catalysis for greener synthesis:

  • Lipase-Catalyzed Amination : Immobilized Candida antarctica lipase B (CAL-B) achieves 90% conversion at 40°C, minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Antihistamine Activity
Dexchlorpheniramine Maleate is primarily used as an antihistamine. It has anticholinergic properties, making it effective in treating allergic reactions. Its mechanism involves blocking the H1 histamine receptors, thereby alleviating symptoms such as sneezing, itching, and runny nose associated with allergies and colds .

Research in Allergic Diseases
Studies have shown that Dexchlorpheniramine is beneficial in clinical trials aimed at understanding allergic diseases. It has been employed to assess the efficacy of antihistamines in various populations, providing insights into dosage effectiveness and side effects .

Environmental Applications

Environmental Risk Assessment (ERA)
The compound's ionizable nature makes it relevant for environmental studies. Research indicates that over 80% of active pharmaceutical ingredients (APIs) are ionizable organic compounds, necessitating improved methodologies for assessing their environmental impact . The compound's behavior in aquatic environments is crucial for understanding its toxicity and bioaccumulation potential.

Bioavailability Studies
Recent reports emphasize the need for accurate predictions of the bioavailability of ionizable compounds like Dexchlorpheniramine. By evaluating factors such as pH and partitioning properties, researchers can better estimate the environmental concentrations of these compounds and their risks to aquatic ecosystems .

Case Studies

  • Clinical Trials on Allergies
    • A double-blind study involving Dexchlorpheniramine demonstrated significant improvements in patients with seasonal allergic rhinitis compared to placebo groups. The results indicated a rapid onset of action and prolonged relief from symptoms.
  • Environmental Impact Studies
    • A study focused on the environmental fate of Dexchlorpheniramine highlighted its persistence in wastewater treatment plants. The findings suggested that conventional treatment methods may not effectively degrade this compound, raising concerns about its accumulation in water bodies.

Mechanism of Action

The mechanism of action of but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the release of histamine, thereby reducing allergic symptoms. The pathways involved in this process include signal transduction and cellular response mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Brompheniramine Maleate

Brompheniramine maleate substitutes the 4-chlorophenyl group in CPM with a 4-bromophenyl moiety. This structural variation increases molecular weight (435.31 vs. 390.86) and lipophilicity due to bromine’s larger atomic radius and higher polarizability. Brompheniramine shares CPM’s antihistaminic mechanism but exhibits slightly higher solubility in DMSO (≥21.76 mg/mL) . Both compounds have similar therapeutic applications, though brompheniramine’s enhanced lipophilicity may influence tissue distribution and half-life.

Stereoisomers: Dexchlorpheniramine Maleate

Dexchlorpheniramine maleate is the (3S)-enantiomer of racemic CPM. The S-configuration confers higher H1 receptor binding affinity, allowing lower effective doses compared to the racemic mixture. Its molecular formula and weight remain identical to CPM, but enantiopurity enhances potency and reduces off-target effects .

Pyridine Derivatives with Modified Aryl Groups

Compounds such as 5-(4-chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) and 5-(4-bromophenyl)-N-(4-chlorophenyl)-3-nitropyridin-2-amine (3k) feature nitro and extended aromatic substituents.

Data Table: Comparative Analysis

Parameter Chlorpheniramine Maleate Brompheniramine Maleate Dexchlorpheniramine Maleate
Molecular Formula C₁₆H₁₉ClN₂·C₄H₄O₄ C₁₆H₁₉BrN₂·C₄H₄O₄ C₁₆H₁₉ClN₂·C₄H₄O₄
Molecular Weight 390.86 435.31 390.86
Substituent 4-Chlorophenyl 4-Bromophenyl 4-Chlorophenyl (S-enantiomer)
pKa 4.0, 9.2 Not reported 4.0, 9.2 (inferred)
log D (pH 7) -2.99 Not reported -2.99 (inferred)
Solubility (DMSO) ≥19.543 mg/mL ≥21.76 mg/mL Similar to CPM
Therapeutic Use Allergic rhinitis, urticaria Allergic rhinitis, urticaria Allergic rhinitis (enhanced potency)
Key Activity H1 antagonism H1 antagonism H1 antagonism (enantioselective)

Research Findings and Pharmacological Insights

  • Brompheniramine Maleate: Limited data on secondary targets; its bromine substituent may enhance blood-brain barrier penetration compared to CPM .
  • Dexchlorpheniramine : The S-enantiomer shows 2–4x higher H1 receptor affinity than the R-form, reducing required dosages and adverse effects (e.g., sedation) .
  • Environmental Behavior : CPM’s log D (-2.99 at pH 7) and water solubility (160,000 mg/L) indicate low bioaccumulation risk but high mobility in aquatic systems .

Biological Activity

The compound known as but-2-enedioic acid; 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, commonly referred to as Dexchlorpheniramine maleate, is a derivative of chlorpheniramine and is primarily used as an antihistamine. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C20H23ClN2O4
  • Molar Mass : 390.86 g/mol
  • Melting Point : 112-115 °C
  • Solubility : Soluble in DMSO and water
  • CAS Number : 113-92-8

Dexchlorpheniramine functions primarily as an H1 receptor antagonist. By blocking the action of histamine at the H1 receptor sites, it alleviates symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The compound also exhibits anticholinergic properties, which contribute to its effectiveness in treating allergic conditions.

Biological Activity

The biological activity of Dexchlorpheniramine encompasses several pharmacological effects:

  • Antihistaminic Effects :
    • Reduces allergic symptoms by inhibiting the binding of histamine to its receptors.
    • Clinical studies have demonstrated significant efficacy in managing allergic rhinitis and urticaria.
  • Sedative Effects :
    • Exhibits sedative properties due to its ability to cross the blood-brain barrier.
    • Commonly used in combination therapies for sleep disorders related to allergies.
  • Anticholinergic Effects :
    • Provides relief from bronchospasm in asthmatic patients by relaxing bronchial muscles.
    • Useful in managing symptoms of motion sickness.

Case Study 1: Efficacy in Allergic Rhinitis

A double-blind, placebo-controlled trial involving 200 participants assessed the efficacy of Dexchlorpheniramine in treating seasonal allergic rhinitis. Results indicated a significant reduction in total nasal symptom scores compared to placebo, with a noted improvement within hours of administration .

Case Study 2: Comparison with Other Antihistamines

A comparative study analyzed the effectiveness of Dexchlorpheniramine against other antihistamines such as cetirizine and loratadine. Findings revealed that while all three were effective, Dexchlorpheniramine produced more pronounced sedation effects, making it less suitable for daytime use .

Case Study 3: Pediatric Use

Research focused on the safety and efficacy of Dexchlorpheniramine in pediatric populations showed that it effectively reduced allergy symptoms without significant adverse effects when used at recommended doses .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntihistaminicBlocks H1 receptors, alleviating allergy symptoms
SedativeCauses drowsiness; effective for sleep disorders
AnticholinergicRelaxes bronchial muscles; aids asthma treatment

Q & A

What experimental designs are optimal for studying the environmental fate and degradation pathways of this compound?

Methodological Answer:
A long-term environmental study should adopt a split-split plot design over time, as demonstrated in ecological research (e.g., randomized blocks with nested factors for trellis systems, rootstocks, and harvest seasons) . For laboratory analysis, prioritize:

  • Phase 1: Characterization of physical-chemical properties (e.g., solubility, partition coefficients) using standardized OECD guidelines.
  • Phase 2: Simulated environmental conditions (e.g., photolysis, hydrolysis) with LC-MS/MS to track degradation products .
  • Phase 3: Ecosystem-level impact assessment via microcosm studies to evaluate biotic/abiotic interactions .

How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?

Methodological Answer:
Discrepancies often arise from inconsistent experimental conditions. To address this:

  • Standardization: Replicate measurements under controlled humidity, temperature, and solvent systems.
  • Advanced Techniques: Use differential scanning calorimetry (DSC) for stability analysis and nuclear Overhauser effect spectroscopy (NOESY) to probe conformational changes in solution .
  • Meta-Analysis: Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and apply statistical models (e.g., ANOVA) to identify outliers .

What strategies are recommended for synthesizing and purifying this compound to ensure reproducibility?

Methodological Answer:

  • Synthesis: Optimize reaction conditions (e.g., solvent polarity, catalyst load) using design of experiments (DoE) to minimize byproducts. For example, employ Pd-catalyzed coupling for the pyridinyl moiety .
  • Purification: Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the target compound. Validate purity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

How should researchers design toxicological studies to address conflicting carcinogenicity classifications?

Methodological Answer:

  • In vitro: Conduct Ames tests (with/without metabolic activation) and micronucleus assays using human cell lines (e.g., HepG2) to assess mutagenicity .
  • In vivo: Apply a tiered approach: acute toxicity (OECD 423) followed by subchronic exposure (90-day rodent study) with histopathological analysis.
  • Data Harmonization: Compare results against IARC/ACGIH thresholds and use Bayesian statistical models to quantify uncertainty in carcinogenicity classification .

What advanced analytical techniques are critical for characterizing interactions between this compound and biological targets?

Methodological Answer:

  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for receptors (e.g., nicotinic acetylcholine receptors due to the pyridinyl group) .
  • Structural Elucidation: Employ X-ray crystallography (if crystals are obtainable) or cryo-EM for complexes with proteins. For dynamic interactions, use molecular dynamics simulations with force fields parameterized for heterocycles .

How can researchers validate the antioxidant or reactive oxygen species (ROS) modulation activity of this compound?

Methodological Answer:

  • In vitro ROS Assays: Use dichlorofluorescein (DCFH-DA) probes in cell-free systems and compare against positive controls (e.g., ascorbic acid) .
  • Cellular Models: Apply oxidative stress models (e.g., H₂O₂-treated HepG2 cells) and measure glutathione (GSH) levels via LC-MS.
  • Mechanistic Studies: Perform gene expression profiling (e.g., Nrf2 pathway) using qRT-PCR to link activity to molecular targets .

What methodologies are effective for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 25°C/60% RH, 40°C/75% RH, and cyclic conditions. Monitor degradation via UPLC-PDA at 0, 1, 3, and 6 months .
  • Degradant Identification: Use HRMS/MS to characterize breakdown products and propose degradation pathways (e.g., hydrolysis of the enedioic acid moiety) .

How should researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

  • Tiered Testing: Start with acute toxicity assays (e.g., Daphnia magna immobilization, OECD 202) and algal growth inhibition (OECD 201).
  • Chronic Exposure: Conduct full life-cycle studies on model organisms (e.g., zebrafish) with endpoints like reproductive success and biomarker analysis (e.g., vitellogenin for endocrine disruption) .
  • Computational Modeling: Apply QSAR models to predict bioaccumulation potential and cross-validate with experimental log Kow values .

What comparative approaches can elucidate the compound’s unique bioactivity relative to structural analogs?

Methodological Answer:

  • SAR Studies: Synthesize analogs with modifications to the chlorophenyl or pyridinyl groups. Test in parallel using high-throughput screening (HTS) assays .
  • Computational Docking: Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Highlight steric/electronic differences .
  • Meta-Data Analysis: Aggregate bioactivity data from ChEMBL or PubChem (excluding commercial sources) to identify trends in potency/selectivity .

How can interdisciplinary frameworks improve risk assessment for this compound?

Methodological Answer:
Integrate methodologies from environmental chemistry, toxicology, and systems biology:

  • Exposure Modeling: Use fugacity models to predict distribution in air/water/soil compartments .
  • Omics Integration: Apply transcriptomics/proteomics to identify biomarkers of exposure in model species.
  • Probabilistic Risk Assessment: Combine experimental LC50 values with species sensitivity distributions (SSDs) to calculate predicted no-effect concentrations (PNECs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Reactant of Route 2
but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

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